molecular formula C8H12O4 B2934579 Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2219375-40-1

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2934579
CAS No.: 2219375-40-1
M. Wt: 172.18
InChI Key: JLAOOFQSXINKGH-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and functional groups such as hydroxymethyl and carboxylate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step organic synthesis process, starting with simpler precursors.

Industrial Production Methods:

  • Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity.

  • Large-scale synthesis may require specialized equipment and controlled reaction conditions to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.

  • Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can introduce different substituents onto the bicyclic ring system.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation with palladium catalysts.

  • Substitution reactions could employ various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation of the hydroxymethyl group can yield 4-(carboxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate.

  • Reduction reactions can produce different reduced forms of the compound.

  • Substitution reactions can lead to a variety of derivatives with different substituents on the ring system.

Chemistry:

  • The compound can be used as a building block in organic synthesis to create more complex molecules.

  • It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

Biology:

  • Research applications may include studying the biological activity of the compound and its derivatives.

  • It could be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine:

  • Potential medicinal applications might involve the development of new drugs or therapeutic agents.

  • The compound's derivatives could be explored for their pharmacological properties.

Industry:

  • The compound may find use in the production of specialty chemicals and materials.

  • It could be employed in the development of new industrial processes or products.

Molecular Targets and Pathways:

  • The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used.

  • Potential molecular targets could include enzymes, receptors, or other biomolecules that interact with the compound.

Pathways Involved:

  • The compound might be involved in metabolic pathways or signaling pathways within cells.

  • Its derivatives could modulate biological processes through specific interactions with cellular components.

Comparison with Similar Compounds

  • Methyl 4-hydroxymethylbenzoate: Similar structure but lacks the bicyclic ring system.

  • Methyl 4-formylbenzoate: Contains a formyl group instead of a hydroxymethyl group.

  • Methyl 4-bromomethylbenzoate: Bromine atom replaces the hydroxymethyl group.

Uniqueness:

  • The presence of the bicyclic ring system in Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate distinguishes it from other similar compounds.

  • This structural feature may confer unique chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-6(10)8-2-7(3-8,4-9)5-12-8/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOOFQSXINKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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